![molecular formula C18H20N2O2S2 B2666835 6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896352-14-0](/img/structure/B2666835.png)
6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene is a five-membered ring compound containing four carbon atoms and a sulfur atom . The compound you’re interested in is a complex derivative of thiophene, containing additional functional groups such as an amide and a methylthio group .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex due to the presence of various functional groups. The structure can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives depend on their specific structure. For example, they may vary in terms of solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Heterocyclic Synthesis and Reactivity
- Synthesis of Heterocyclic Compounds : Compounds related to "6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" have been synthesized for the development of various heterocyclic derivatives. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Pharmacological Activities
- Antimicrobial and Antifungal Activities : Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. Their structures were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis, showcasing their high pharmacological potential (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Supramolecular Chemistry
- Luminescent Supramolecular Assemblies : The study of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids with a tris(imidazoline) base led to the formation of luminescent supramolecular assemblies, indicating potential applications in material science and photoluminescence (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).
Anti-Inflammatory Agents
- Inhibition of Cell Adhesion : Derivatives of benzo[b]thiophene, such as PD 144795, have been shown to decrease the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1, showcasing their role as potential anti-inflammatory agents (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).
Adenosine Receptor Allosteric Enhancers
- Allosteric Enhancers for A1 Receptor : Research on 2-aminothiophene-3-carboxylates and carboxamides has shown their effectiveness as A1 adenosine receptor allosteric enhancers, providing insights into their potential therapeutic applications (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-10-3-8-13-14(9-10)24-18(15(13)16(19)21)20-17(22)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNCLIWAQNKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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